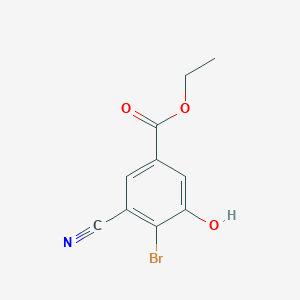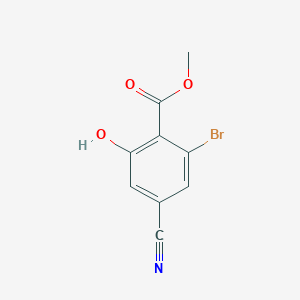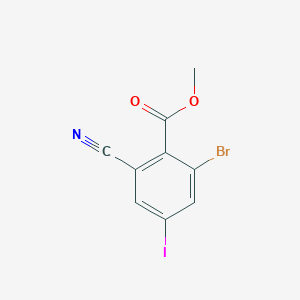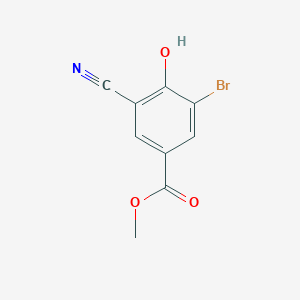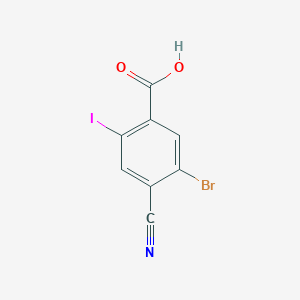![molecular formula C6H11N3O2 B1412635 3-二甲氧甲基-5-甲基-1H-[1,2,4]三唑 CAS No. 89532-02-5](/img/structure/B1412635.png)
3-二甲氧甲基-5-甲基-1H-[1,2,4]三唑
描述
“3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole” is a chemical compound with the molecular formula C6H11N3O2 . It has a molecular weight of 157.17 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been a subject of extensive research . Various synthetic methodologies have been developed, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .
Molecular Structure Analysis
The molecular structure of “3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole” can be analyzed using spectroscopic techniques .
Chemical Reactions Analysis
1,2,4-Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Physical and Chemical Properties Analysis
The predicted boiling point of “3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole” is 282.6±30.0 °C, and its predicted density is 1.179±0.06 g/cm3 . The predicted pKa value is 10.47±0.40 .
科学研究应用
合成和结构分析
三唑衍生物的合成,包括与“3-二甲氧甲基-5-甲基-1H-[1,2,4]三唑”相关的结构,一直是研究的焦点,因为它们具有潜在的药理特性。例如,对三唑衍生物的合成和晶体结构分析揭示了它们的分子构型和作为更复杂化合物的构建块以及所需生物活性的潜力(Xu等,2006)。通过晶体学对这些化合物的表征为理解它们的化学行为和反应性提供了基础。
化学反应性和修饰
对5-氨基-1H-1,2,4-三唑的酰化研究展示了三唑衍生物的化学多样性,可以通过修饰实现特定的功能性质。酰化反应的研究有助于更广泛地理解化学反应性,以及创造具有定制特性的基于三唑的化合物的潜力(Winkler & Kristinsson,1983)。
分子对接和抗癌活性
通过分子对接研究探索三唑衍生物在抗癌活性方面的潜力,表明它们在药物化学中的重要性。具体而言,对某些三唑化合物的结构分析和对接研究突显了它们与与癌症相关的靶点的相互作用,暗示了开发新的抗癌药物的途径(Kaczor et al., 2013)。这一研究方向展示了该化合物在寻找新型治疗选择的过程中的相关性。
抗过敏特性
对三唑衍生物抗过敏特性的进一步研究突显了它们的药理潜力。专注于合成和评估三唑化合物用于抗过敏活性的研究提供了对它们作用机制和在治疗过敏症状中的潜在应用的见解(Buckle et al., 1983)。
作用机制
生化分析
Biochemical Properties
3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to exhibit strong hydrogen bonding capabilities and a high dipole moment, which facilitates its interaction with biological macromolecules . It has been observed to bind with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The interactions between 3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole and these biomolecules can lead to changes in the biochemical pathways, thereby affecting cellular functions.
Cellular Effects
The effects of 3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, 3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole can affect the expression of genes involved in cell growth, differentiation, and apoptosis. These changes can have significant implications for cellular function and overall cellular health.
Molecular Mechanism
The molecular mechanism of action of 3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby affecting cell proliferation. Additionally, 3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole have been observed to change over time. This compound exhibits good stability under various conditions, but it can undergo degradation under specific circumstances . Long-term studies have shown that prolonged exposure to 3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal results, while deviations from this range result in diminished efficacy or increased toxicity.
Metabolic Pathways
3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux and alter the levels of specific metabolites. For example, it may enhance the activity of enzymes involved in energy production, leading to increased ATP levels. Additionally, 3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole can affect the balance of metabolic intermediates, thereby influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, 3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole can interact with intracellular binding proteins, which facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for its biological activity and overall efficacy.
Subcellular Localization
The subcellular localization of 3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression. Alternatively, 3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole may be targeted to the mitochondria, where it can affect energy production and metabolic processes.
属性
IUPAC Name |
3-(dimethoxymethyl)-5-methyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-4-7-5(9-8-4)6(10-2)11-3/h6H,1-3H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXJDYDQFBBCLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







